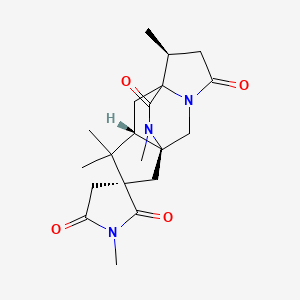
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid
Descripción general
Descripción
Synthesis Analysis
A series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses . All the synthesized compounds were evaluated for cell proliferation by MTT assay .
Molecular Structure Analysis
The molecular structure of “(1-Methanesulfonyl-piperidin-4-yl)-acetic acid” is complex. It has been studied in the context of the BTK kinase domain, where it was found to stabilize five different BTK protein conformations . This provides insights into the structural flexibility of the Gly-rich loop, helix C, the DFG sequence, and activation loop .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Oxydiaphoric Inhibition of Acetylcholinesterase : Methanesulfonyl fluoride, closely related to (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, has been studied for its role as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative (Kitz & Wilson, 1963).
Validated HPLC Method for Quantitative Analysis : An isocratic reversed-phase high-performance liquid chromatographic method was developed for the quantitative determination of 4-methanesulfonyl-piperidine (MSP), highlighting its analytical chemistry applications (Soman et al., 2009).
Synthesis of N-Substituted Derivatives : Research has been conducted on the synthesis of N-substituted derivatives of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, demonstrating its versatility in creating compounds with varying biological activities (Khalid et al., 2016).
Rh-Catalyzed Intramolecular Cyclization : The compound has been used in Rhodium-catalyzed intramolecular cyclization, illustrating its role in complex chemical synthesis (Furukawa et al., 2019).
Catalysis in Organic Synthesis : Methanesulfonyl acid, a related compound, has been used as a catalyst in various organic synthesis reactions, such as the cyclization of arylpropanoic acids (Premasagar et al., 1981).
Biological Activities
Bio-Renewable Protic Ionic Liquid and Catalyst : Nicotinium methane sulfonate (a derivative) has been studied as a bio-renewable protic ionic liquid and bi-functional catalyst for synthesizing certain compounds, indicating its potential in green chemistry applications (Tamaddon & Azadi, 2018).
Biological Evaluation for Enzyme Inhibition : Some derivatives have been evaluated for their inhibitory activity against enzymes like butyrylcholinesterase, showing their potential in medicinal chemistry (Khalid et al., 2016).
Synthesis of Estrogen Receptor Modulators : The compound's derivatives have been synthesized and labeled for use as selective estrogen receptor modulators, indicating its application in drug development (Kuo et al., 2007).
Propiedades
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-14(12,13)9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQRJDKKTBFCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)








